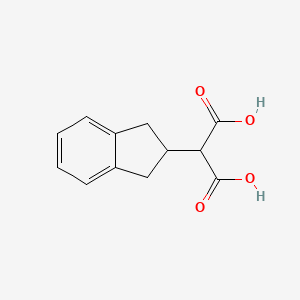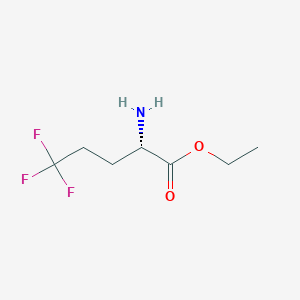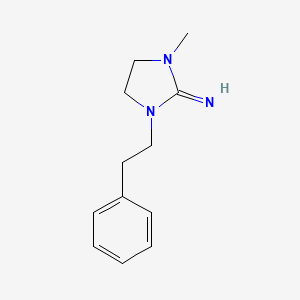
4-Amino-2-iodo-5-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-iodo-5-methylphenol is an organic compound that belongs to the class of aromatic amines and phenols It is characterized by the presence of an amino group (-NH2), an iodine atom, and a methyl group (-CH3) attached to a benzene ring with a hydroxyl group (-OH)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Amino-2-iodo-5-methylphenol can be synthesized through several methods. One common approach involves the iodination of 2-methylphenol (o-cresol) in aqueous alcohol solvents using a reagent prepared in situ from sodium hypochlorite and sodium iodide . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the selective iodination at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-2-iodo-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The amino and iodine groups can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium nitrite (NaNO2) for diazotization and subsequent coupling reactions.
Major Products Formed
Oxidation: Formation of quinones and related compounds.
Reduction: Deiodinated phenolic derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Amino-2-iodo-5-methylphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Amino-2-iodo-5-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, while the amino group can participate in nucleophilic interactions. The iodine atom may enhance the compound’s reactivity and binding affinity to specific targets, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-methylphenol: Similar structure but lacks the iodine atom.
4-Iodo-2-methylphenol: Similar structure but lacks the amino group.
4-Amino-2-methylphenol: Similar structure but lacks the iodine atom.
Uniqueness
4-Amino-2-iodo-5-methylphenol is unique due to the presence of both an amino group and an iodine atom on the aromatic ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C7H8INO |
|---|---|
Molekulargewicht |
249.05 g/mol |
IUPAC-Name |
4-amino-2-iodo-5-methylphenol |
InChI |
InChI=1S/C7H8INO/c1-4-2-7(10)5(8)3-6(4)9/h2-3,10H,9H2,1H3 |
InChI-Schlüssel |
SGCXXJBSSITRFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1N)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















